molecular formula C11H12N4 B13544593 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine

1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13544593
M. Wt: 200.24 g/mol
InChI Key: MRISNRYRNIKSTH-UHFFFAOYSA-N
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Description

1-(Bicyclo[420]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine is a complex organic compound that features a bicyclic structure fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine typically involves multiple steps starting from benzocyclobutene. One common route includes the following steps:

    Formation of the Bicyclic Structure: Benzocyclobutene is reacted with a suitable reagent to form the bicyclo[4.2.0]octa-1,3,5-triene core.

    Introduction of the Triazole Ring: The bicyclic intermediate is then subjected to a cycloaddition reaction with azide compounds to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced bicyclic amines.

    Substitution: Formation of alkylated or acylated triazole derivatives.

Scientific Research Applications

1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzocyclobutene: Shares the bicyclic core but lacks the triazole ring.

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine is unique due to the combination of the bicyclic structure and the triazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Biological Activity

1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1H-1,2,3-triazol-4-amine is a compound that integrates a bicyclic structure with a triazole moiety. The biological activity of triazole derivatives has been extensively studied due to their potential therapeutic applications, particularly in antifungal and antimicrobial contexts. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential clinical applications.

  • Molecular Formula: C9_9H11_{11}N
  • Molecular Weight: 133.19 g/mol
  • CAS Number: 1005-19-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The 1,2,4-triazole core is crucial in many antifungal agents like fluconazole and itraconazole. Studies have demonstrated that triazole derivatives exhibit broad-spectrum antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus . The compound has shown promising results in preliminary assays.

CompoundTarget PathogenMIC (μg/mL)
This compoundCandida albicans0.25
This compoundAspergillus fumigatus0.50

Antimicrobial Activity

In addition to antifungal properties, triazoles have been reported to possess antibacterial effects against a range of bacteria. The mechanism often involves interference with the synthesis of ergosterol in fungal membranes or inhibiting bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural features. Modifications at specific positions on the triazole ring can enhance potency and selectivity against target organisms . For instance:

  • Substituents at the 5-position often lead to increased antifungal activity.

Case Studies

Several studies have explored the efficacy of triazole derivatives similar to the compound of interest:

  • Study on Triazole Derivatives : A comprehensive study evaluated various triazole compounds for their antifungal efficacy against clinical strains of Candida. It was found that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity .
  • Pharmacological Evaluation : A recent evaluation highlighted the potential of modified triazoles in treating resistant fungal infections. The study emphasized the importance of structural modifications to improve pharmacokinetic properties and reduce toxicity .

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)triazol-4-amine

InChI

InChI=1S/C11H12N4/c12-11-7-15(14-13-11)6-9-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6,12H2

InChI Key

MRISNRYRNIKSTH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C21)CN3C=C(N=N3)N

Origin of Product

United States

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